beta-D-Mannose

Übersicht

Beschreibung

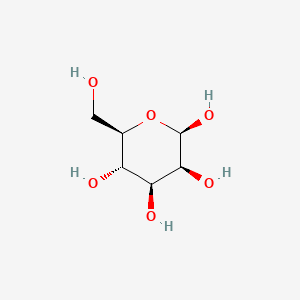

Beta-D-Mannose is a D-mannopyranose in which the anomeric center has beta-configuration . It plays a role as an epitope and is an enantiomer of beta-L-mannose .

Synthesis Analysis

The direct syntheses of a β-(1→2)-mannooctaose and of a β-(1→4)-mannohexaose are reported by means of 4,6-O-benzylidene-protected β-mannosyl donors . The synthesis of the (1→2)-mannan was achieved by means of the sulfoxide coupling protocol, whereas the (1→4)-mannan was prepared using the analogous thioglycoside/sulfinamide methodology . Recent studies have also focused on the biological production of D-mannose .Molecular Structure Analysis

Raman spectroscopy was applied to an aqueous solution containing D-mannose and D-glucose at a fixed dry matter content . In silico analysis of vibrational frequencies and Raman intensities of hydrated structure of D-mannose and D-glucose in the pyranose form for α and β anomers were carried out using a two-step procedure .Chemical Reactions Analysis

The reaction proceeds by C4’ oxidation of GDP-alpha-D-mannose followed by epimerization of the C5’ position to give GDP-beta-L-4-keto-gulose . This intermediate is either reduced to give GDP-beta-L-gulose or the C3’ position is epimerized to give GDP-beta-L-4-keto-galactose, then C4’ is reduced to GDP-beta-L-galactose .Physical And Chemical Properties Analysis

D-mannose is a C-2 epimer of D-glucose, which is a natural monosaccharide . It has been widely used in the food, pharmaceutical, and poultry industries, acting as the source of dietary supplements, starting material for the synthesis of drugs and blocking colonization in animal feeds . The (1→2)-mannan is a gum and the (1→4)-mannan is a high melting solid .Wissenschaftliche Forschungsanwendungen

Biotechnology & Enzyme Production

Beta-D-Mannopyranose is a key substrate in the production of mannanases, enzymes that hydrolyze mannans. These enzymes are crucial for the conversion of lignocellulosic biomass into simple sugars, which can be further used for biofuel production . The enzymatic hydrolysis of mannan-based polysaccharides is also important in the pulp and paper industry for biobleaching processes .

Pharmaceuticals & Drug Delivery

In the pharmaceutical sector, beta-D-Mannopyranose is explored for its potential as a bioactive material in drug nanocarrier systems. Due to its biodegradability and non-toxic nature, it’s being studied for its efficacy in targeted drug delivery, which could revolutionize the way drugs are administered and reduce side effects .

Food Industry

The food industry utilizes beta-D-Mannopyranose in the form of mannan polysaccharides, which are used as thickeners, stabilizers, and emulsifiers. Mannans can improve the texture and shelf life of various food products. Additionally, they are being researched for their prebiotic properties, contributing to gut health .

Agriculture

In agriculture, beta-D-Mannopyranose is significant for its role in seed germination. Mannans are storage polysaccharides in seeds, and their enzymatic breakdown provides energy necessary for the growth of the seedling .

Cosmetics

Beta-D-Mannopyranose derivatives are used in cosmetic formulations for their moisturizing and skin-conditioning properties. They can form a protective barrier on the skin, preventing moisture loss and promoting skin hydration .

Material Science

The film-forming ability of mannan polymers, derived from beta-D-Mannopyranose, makes them suitable for creating biodegradable films and coatings. These materials are researched for their potential to replace petroleum-based plastics in various applications .

Medical Research

Research in medical science has shown that beta-D-Mannopyranose can bind to specific receptors on human cells, influencing cell-cell interactions. This property is being studied for its implications in treating inflammatory diseases and cancer .

Environmental Science

Beta-D-Mannopyranose-based polymers are being investigated for their ability to absorb heavy metals and pollutants from wastewater. This application is crucial for developing eco-friendly methods for water purification .

Wirkmechanismus

Target of Action

Beta-D-Mannopyranose, also known as Beta-D-Mannose, is a type of sugar molecule that plays a significant role in various biological processes. It is recognized as a metabolite, an intermediate or product resulting from metabolism . It is also identified as an epitope, a specific site on an antigen to which an antibody binds .

Mode of Action

Beta-D-Mannopyranose interacts with its targets through a process known as glycosylation. In the case of C-mannosylation, a rare form of glycosylation, a single Beta-D-Mannopyranose forms a carbon–carbon bond with the pyrrole ring of a tryptophan residue . This interaction leads to various changes in the structure and function of the target proteins.

Biochemical Pathways

Beta-D-Mannopyranose is involved in several biochemical pathways. It is a major constituent of hemicellulose in the cell wall of higher plants, specifically in a group of polysaccharides known as mannans . These mannans comprise linear or branched polymers derived from sugars such as D-mannose, D-galactose, and D-glucose . Beta-D-Mannopyranose is also a key player in N-linked glycosylation, a post-translational modification of proteins .

Pharmacokinetics

It is known that the molecule has a molecular weight of 180156 Da , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The action of Beta-D-Mannopyranose results in various molecular and cellular effects. For instance, the glycosylation process involving Beta-D-Mannopyranose can affect the stability, secretion, or function of proteins . Moreover, the presence of Beta-D-Mannopyranose in the cell wall of plants contributes to the structural integrity of the cell wall .

Zukünftige Richtungen

Research suggests that supplemented D-mannose could be a promising alternative or complementary remedy especially as a prophylaxis for recurrent UTIs . Furthermore, the existing literature permits to conclude that the anti-adhesive effect of D-mannose cannot be considered as a pharmacological effect and, therefore, D-mannose-based products should be classified as medical devices composed of substances .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015877 | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Mannopyranose | |

CAS RN |

7322-31-8, 120442-57-1 | |

| Record name | β-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Mannopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)

![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)